molecular formula C8H5BrIN B1404143 5-Bromo-2-iodophenylacetonitrile CAS No. 1055901-15-9

5-Bromo-2-iodophenylacetonitrile

Cat. No. B1404143
CAS RN: 1055901-15-9
M. Wt: 321.94 g/mol
InChI Key: CFURERLTIRRYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 5-Bromo-2-iodophenylacetonitrile is 1S/C8H5BrIN/c9-8-2-1-7 (10)5-6 (8)3-4-11/h1-2,5H,3H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-2-iodophenylacetonitrile has a molecular weight of 321.94 . It is a solid at ambient temperature . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, 5-Bromo-2-iodophenylacetonitrile can be used as a standard or reference compound in various analytical techniques . Its unique spectral properties allow for its detection and quantification, which is essential in the quality control of chemical products.

Environmental Studies

The environmental impact of halogenated compounds, including 5-Bromo-2-iodophenylacetonitrile , is an area of ongoing research . Studies may focus on its stability, degradation, and potential effects on ecosystems, contributing to the understanding of environmental chemistry.

Biochemistry Research

In biochemistry research, halogenated compounds like 5-Bromo-2-iodophenylacetonitrile are used to study enzyme interactions and mechanisms . They can act as inhibitors or probes to elucidate the biochemical pathways in living organisms.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodophenylacetonitrile is not explicitly mentioned in the search results. As it is used in medicinal chemistry, it might be involved in various biochemical reactions, but specific details are not available.

Safety and Hazards

5-Bromo-2-iodophenylacetonitrile is considered hazardous . It is advised to avoid getting it in eyes, on skin, or clothing, and to avoid ingestion and inhalation . It is recommended to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(5-bromo-2-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFURERLTIRRYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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